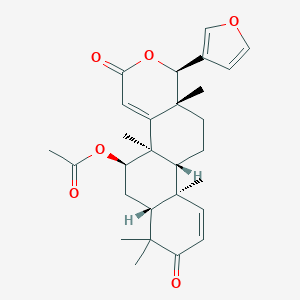

Deoxygedunin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung wird in der traditionellen indischen Medizin für verschiedene Krankheiten eingesetzt . Deoxygedunin hat aufgrund seiner starken neurotrophen und neuroprotektiven Wirkungen Aufmerksamkeit erlangt. Es wirkt als selektiver Agonist des TrkB-Rezeptors, der der wichtigste Rezeptor für den brain-derived neurotrophic factor (BDNF) ist .

Herstellungsmethoden

This compound wird hauptsächlich aus dem Neembaum isoliert. Der Extraktionsprozess beinhaltet die Verwendung von organischen Lösungsmitteln, um die Verbindung vom Pflanzenmaterial zu trennen. Die synthetischen Wege für this compound sind nicht umfassend dokumentiert, aber es ist bekannt, dass die Verbindung durch die Isolierung ihrer natürlichen Quelle gewonnen werden kann . Industrielle Produktionsmethoden sind nicht gut etabliert, und es werden laufend Forschungen betrieben, um effizientere synthetische Wege zu entwickeln und die Bioverfügbarkeit der Verbindung zu verbessern .

Vorbereitungsmethoden

Deoxygedunin is primarily isolated from the neem tree. The extraction process involves the use of organic solvents to separate the compound from the plant material. The synthetic routes for this compound are not extensively documented, but it is known that the compound can be obtained through the isolation of its natural source . Industrial production methods are not well-established, and research is ongoing to develop more efficient synthetic routes and improve the bioavailability of the compound .

Analyse Chemischer Reaktionen

Deoxygedunin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen von this compound zu erzeugen.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten oder Keton-Derivaten führen, während die Reduktion Alkohole oder Alkane erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

- Chemical Formula : C28H34O6

- Molar Mass : 466.574 g/mol

- IUPAC Name : 14,15-deoxygedunin

Deoxygedunin is known for its ability to selectively activate the TrkB receptor, which is crucial for brain-derived neurotrophic factor (BDNF) signaling. This activation leads to significant neurotrophic effects, making it a candidate for treating various neurological disorders.

Neuroprotective Effects

-

Mechanism of Action :

- This compound activates the TrkB receptor independently of BDNF, promoting neuronal survival and differentiation.

- It has been shown to prevent neuronal apoptosis and enhance neurite outgrowth in vitro and in vivo models.

-

Case Studies :

- In studies involving mice, this compound administration resulted in robust protection against neuronal cell death and facilitated learning enhancement. The compound was found to prevent vestibular ganglion degeneration in BDNF-deficient pups .

- In rat models, this compound demonstrated significant neuroprotective effects during ischemic conditions, suggesting its potential in stroke therapy .

Antidepressant-Like Effects

This compound has been reported to exhibit rapid antidepressant-like effects comparable to established treatments such as ketamine. Its mechanism involves TrkB activation, leading to enhanced synaptic plasticity and improved mood-related behaviors in animal models .

Applications in Neurodegenerative Disorders

Given its neuroprotective properties, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to mimic BDNF's actions could help restore neuronal function and connectivity compromised by these disorders .

Pharmacological Insights

-

Research Findings :

- This compound has shown efficacy in promoting neuronal differentiation and maturation in primary hippocampal neuron cultures. It enhances dendritic arborization and axonal growth, critical for establishing functional neuronal networks .

- The compound's pharmacological profile indicates low toxicity at effective doses, making it a promising candidate for further clinical exploration .

-

Potential Therapeutic Uses :

- As a TrkB agonist, this compound may serve as a therapeutic agent for conditions associated with TrkB receptor dysfunction, including mood disorders and cognitive impairments .

- Its applications extend beyond neurobiology; preliminary studies suggest anti-cancer properties through modulation of heat shock protein pathways .

Summary Table of Applications

Wirkmechanismus

Deoxygedunin exerts its effects primarily through the activation of the TrkB receptor. By binding to the extracellular domain of TrkB, this compound stimulates receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways . These pathways include the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, growth, and differentiation . The activation of TrkB by this compound mimics the effects of brain-derived neurotrophic factor, promoting neuroprotection and neurotrophic effects .

Vergleich Mit ähnlichen Verbindungen

Deoxygedunin ist strukturell mit Gedunin verwandt, einer anderen Verbindung, die im Neembaum vorkommt. Beide Verbindungen haben ähnliche biologische Aktivitäten, darunter Neuroprotektion und entzündungshemmende Wirkungen . This compound hat sich in vivo als potenter als Gedunin erwiesen . Andere ähnliche Verbindungen sind 7,8-Dihydroxyflavon und N-Acetylserotonin, die beide TrkB-Agonisten sind . This compound ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und seine lange Wirkdauer .

Biologische Aktivität

Deoxygedunin is a natural compound derived from the Indian neem tree (Azadirachta indica) and belongs to the gedunin family of natural products. It has garnered attention in recent years due to its significant biological activities , particularly its neuroprotective effects and potential therapeutic applications in neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily exerts its effects through the activation of the tropomyosin receptor kinase B (TrkB) receptor, which is crucial for mediating the actions of brain-derived neurotrophic factor (BDNF). Unlike BDNF, this compound activates TrkB in a BDNF-independent manner , making it a unique candidate for therapeutic applications in conditions where BDNF levels are compromised.

TrkB Activation

- Binding and Activation : this compound binds to the extracellular domain (ECD) of TrkB, leading to receptor dimerization and autophosphorylation. This process triggers downstream signaling pathways that promote neuronal survival and function.

- Neuroprotective Effects : Studies have demonstrated that this compound can prevent neuronal apoptosis in various models, including those involving hypoxic conditions, indicating its potential as a neuroprotective agent .

Research Findings

- Neurotrophic Activity : this compound has been shown to enhance neuronal survival in mouse models, particularly in BDNF knockout pups where it prevents vestibular ganglion degeneration .

- Anti-depressant Effects : Animal studies indicate that administration of this compound produces anti-depressant effects, likely mediated through TrkB activation .

- Learning Enhancement : this compound has been associated with improved learning and memory functions in various cognitive tests, further supporting its role as a cognitive enhancer .

Neuroprotection Against Ischemia

A study investigated the protective effects of this compound on hippocampal neurons subjected to oxygen-glucose deprivation (OGD). The results indicated that this compound provided significant protection against cell death in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 85 ± 5 |

| 1.0 | 75 ± 7 |

| 2.0 | 60 ± 10 |

These findings suggest that this compound can effectively mitigate ischemic injury in neuronal cells .

Behavioral Studies

In behavioral assays assessing depression-like symptoms, mice treated with this compound exhibited reduced immobility in forced swim tests compared to controls, indicating enhanced mood and cognitive function:

| Treatment Group | Immobility Time (seconds) |

|---|---|

| Control | 120 ± 15 |

| This compound (10 mg/kg) | 80 ± 10 |

This reduction in immobility time supports the hypothesis that this compound may serve as an effective treatment for depressive disorders .

Comparative Analysis with Other Compounds

This compound's activity can be compared with other known TrkB agonists:

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | TrkB activation | Neuroprotective, antidepressant effects |

| 7,8-Dihydroxyflavone | TrkB activation | Cognitive enhancement, neuroprotection |

| BDNF | Natural neurotrophin | Limited by poor bioavailability |

While BDNF is a natural ligand for TrkB, its therapeutic use is limited due to challenges such as poor blood-brain barrier permeability. In contrast, this compound offers a promising alternative with oral bioavailability and robust neuroprotective properties .

Eigenschaften

CAS-Nummer |

21963-95-1 |

|---|---|

Molekularformel |

C28H34O6 |

Molekulargewicht |

466.6 g/mol |

IUPAC-Name |

[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |

InChI |

InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1 |

InChI-Schlüssel |

VOUDTVRGPAGHGA-SQIPALKSSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Isomerische SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |

Kanonische SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Key on ui other cas no. |

21963-95-1 |

Synonyme |

deoxygedunin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.